(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. In
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related acrylamide derivatives have been extensively studied. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrates the interest in developing new compounds with potential biological activities. These compounds were characterized using various spectroscopic methods, indicating a broad interest in exploring the structural properties of acrylamide derivatives for potential applications in medicinal chemistry and material science (Hassan, Hafez, & Osman, 2014).
Anticancer Activity
The evaluation of anticancer activities is a significant area of research for acrylamide derivatives. For instance, 2-anilinonicotinyl-linked acrylamide conjugates have been synthesized and shown promising cytotoxicity against various human cancer cell lines. Studies have identified specific compounds within this class that exhibit potent anti-tubulin activity, causing cell cycle arrest and apoptotic cell death in cancer cells, highlighting the therapeutic potential of acrylamide derivatives in oncology (Kamal, Ashraf, Khan, Nimbarte, Faazil, Subba Reddy, & Taj, 2014).
Anti-inflammatory and Analgesic Agents
Acrylamide derivatives derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic properties. These studies demonstrate the capability of acrylamide derivatives to act as COX inhibitors, providing a basis for their use as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure and Electronic Properties
Investigations into the molecular structure and electronic properties of acrylamide monomers, such as N-(2-acetylbenzofuran-3-yl)acrylamide, provide insights into the chemical reactivity and potential applications in polymer science. Quantum chemical calculations alongside experimental data offer a comprehensive understanding of these compounds' behavior, which is crucial for designing new materials with specific properties (Barım & Akman, 2019).
Advanced Polymer Materials
Acrylamide derivatives have also found applications in the development of advanced polymer materials, such as hydrogels and chelating resins, demonstrating the versatility of these compounds in various scientific and industrial applications. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds exhibit enhanced swelling properties and potential for use in medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
(E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-23-15-6-2-4-12-10-16(24-18(12)15)14-11-26-19(20-14)21-17(22)8-7-13-5-3-9-25-13/h2-11H,1H3,(H,20,21,22)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTJRENOJDYDBV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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